1-Benzoylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-7-4-8-12(10)11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXRTZYURDKMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178708 | |

| Record name | 2-Pyrrolidinone, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2399-66-8 | |

| Record name | 1-Benzoyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-benzoyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzoylpyrrolidin-2-one chemical structure and properties

An In-Depth Technical Guide to 1-Benzoylpyrrolidin-2-one: Structure, Properties, and Synthetic Utility

Introduction

This compound, also known as N-benzoyl-2-pyrrolidone, is a derivative of the γ-lactam 2-pyrrolidinone. It belongs to the class of N-acyl lactams, a group of compounds recognized for their unique reactivity and utility as versatile intermediates in organic synthesis. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2][3] The introduction of a benzoyl group on the nitrogen atom activates the lactam ring, making this compound a valuable precursor for creating more complex molecular architectures, particularly in the development of novel therapeutics.[4]

This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthetic routes, and key reactivity patterns. It is intended for researchers, chemists, and drug development professionals who wish to leverage this compound in their synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is to characterize its structure and physical properties. This compound (CAS No. 2399-66-8) consists of a five-membered pyrrolidin-2-one ring where the nitrogen atom is acylated with a benzoyl group.[5] This structural feature, specifically the N-acyl imide functionality, governs its chemical behavior.

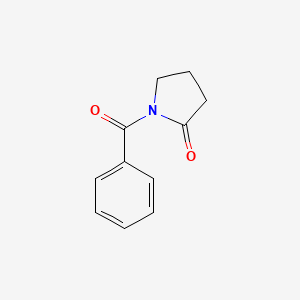

Chemical Structure

The two-dimensional structure of this compound is depicted below. The molecule possesses a rotatable bond between the benzoyl carbonyl and the nitrogen atom.[6]

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 2399-66-8 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [5][6] |

| Molecular Weight | 189.21 g/mol | [5][6] |

| Appearance | Not explicitly stated; related compounds are liquids or solids. | |

| Melting Point | 85 °C | [6] |

| Topological Polar Surface Area (TPSA) | 37.4 Ų | [5][6] |

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [5][6] |

| Rotatable Bond Count | 1 | [6] |

| InChI Key | VYXRTZYURDKMLT-UHFFFAOYSA-N | [5][7] |

| Canonical SMILES | C1CC(=O)N(C1)C(=O)C2=CC=CC=C2 | [5] |

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The data provided by ¹H NMR, IR, and Mass Spectrometry serve as a fingerprint for the molecule, confirming its identity and purity.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The five protons of the phenyl ring would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The pyrrolidinone ring should exhibit three sets of signals corresponding to the three methylene groups (-CH₂-), likely appearing as multiplets or triplets in the δ 2.0-4.0 ppm range.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carbonyl stretching vibrations. Two strong absorption bands are expected: one for the amide carbonyl (lactam) and one for the ketone carbonyl of the benzoyl group. These typically appear in the region of 1650-1750 cm⁻¹. The C-N stretching and aromatic C-H and C=C stretching bands would also be present.[7]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 189.0790 Da.[5][8] The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 189, with fragmentation patterns corresponding to the loss of the benzoyl group or parts of the pyrrolidinone ring.[7][8]

Synthesis and Reactivity

The synthesis and subsequent chemical transformations of this compound are central to its application as a synthetic intermediate.

General Synthetic Protocol: N-Acylation of 2-Pyrrolidinone

A common and direct method for the synthesis of N-acyl lactams is the acylation of the parent lactam. This involves the reaction of 2-pyrrolidinone with benzoyl chloride.

Expertise & Causality : The choice of a base is critical in this reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the lactam nitrogen, forming the corresponding sodium salt. This greatly enhances the nucleophilicity of the nitrogen, facilitating an efficient SₙAc (Nucleophilic Acyl Substitution) reaction with the highly electrophilic benzoyl chloride. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to prevent quenching of the base and hydrolysis of the acid chloride.

Step-by-Step Methodology:

-

Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) as a mineral oil dispersion.

-

Solvent Addition : Anhydrous THF is added via cannula, and the suspension is cooled to 0 °C in an ice bath.

-

Deprotonation : A solution of 2-pyrrolidinone (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

Acylation : The flask is cooled again to 0 °C, and a solution of benzoyl chloride (1.05 equivalents) in anhydrous THF is added dropwise via the dropping funnel.

-

Reaction & Quench : The reaction mixture is stirred at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup & Purification : The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Key Reactivity: Transamidation

The N-benzoyl group activates the lactam carbonyl towards nucleophilic attack. This makes this compound an effective acylating agent. A notable transformation is its metal-free transamidation reaction with various primary amines.[9]

Mechanism Insight : In this reaction, the N-acyl lactam acts as a stable and easily handleable benzoyl donor. The reaction proceeds by nucleophilic attack of an external amine on the exocyclic (benzoyl) carbonyl group. The pyrrolidinone anion is a good leaving group, driving the reaction forward to form a new, more stable amide. This transformation is valuable for creating diverse amide libraries under controlled conditions.[9] Studies have shown that this reaction can proceed efficiently in aqueous conditions with additives like DTBP and TBAI, potentially following a radical pathway.[9]

Applications in Research and Drug Discovery

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, known for its ability to form key hydrogen bonds and orient substituents in three-dimensional space.[1] While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a synthetic building block is significant.

-

Scaffold for Heterocycle Synthesis : Its activated nature allows it to be a precursor for more complex heterocyclic systems. For example, it has been used as a starting material in recyclization reactions to synthesize γ-aminopropyl-substituted pyrazoles and pyrimidines, which are classes of compounds with known biological activities.[4]

-

Amide Synthesis : As demonstrated by its transamidation reactivity, it serves as an excellent benzoylating agent for amines, providing a route to synthesize a wide range of benzamides under mild conditions.[9]

-

Progenitor for Bioactive Molecules : The synthesis of derivatives from the pyrrolidin-2-one core is a common strategy in drug discovery.[10][11][12] The pyrrolidinone structure is found in compounds targeting a wide array of diseases, including cancer, inflammation, and central nervous system disorders.[1][3] this compound provides a stable, easy-to-handle starting point for multi-step syntheses aimed at these targets.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear standard protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or vapors.[13] Avoid contact with skin and eyes.[14]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents, acids, and bases.[15]

-

Hazards : Related compounds can cause skin, eye, and respiratory tract irritation.[16] Some pyrrolidinone derivatives are associated with reproductive toxicity.[14][17] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity, particularly as a benzoylating agent in transamidation reactions, make it a useful tool for synthetic chemists. Its connection to the pharmacologically significant pyrrolidinone scaffold further cements its importance as a building block in the design and synthesis of novel compounds for drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to effectively incorporate this compound into their research endeavors.

References

-

PubChem. 1-(1-Benzoylpyrrolidin-2-yl)-2-methylbutan-1-one. [Link]

-

PrepChem.com. Synthesis of (2S)-1-benzoylpyrrolidin-2-al. [Link]

-

Royal Society of Chemistry. Metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]

-

MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

PubMed. Preparation of 1,5-disubstituted pyrrolidin-2-ones. [Link]

-

precisionFDA. (R)-N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE. [Link]

-

PubChemLite. This compound (C11H11NO2). [Link]

-

PubChem. 1-Phenylpyrrolidin-2-one. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubChem. 1-Benzoylpyrrolidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Butylpyrrolidin-2-one in Drug Discovery. [Link]

-

ResearchGate. Recyclization reactions of 2-(1-benzoylpyrrolidin- 2-ylidene)malononitrile. [Link]

-

Solubility of Things. N-Butylpyrrolidone. [Link]

-

PubChem. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

-

PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. [Link]

-

ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. [Link]

-

ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

-

MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

-

PubMed. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound(2399-66-8) 1H NMR [m.chemicalbook.com]

- 8. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. Metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Preparation of 1,5-disubstituted pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. 1-Benzyl-2-pyrrolidinone(5291-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. 1-Benzyl-2-pyrrolidinone 98 5291-77-0 [sigmaaldrich.com]

- 17. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 1-Benzoylpyrrolidin-2-one (CAS: 2399-66-8)

Introduction: Situating 1-Benzoylpyrrolidin-2-one in Modern Chemistry

This compound is a member of the N-acyl lactam class of compounds, a chemical scaffold of significant interest in both synthetic methodology and medicinal chemistry. The molecule features a five-membered pyrrolidinone ring where the nitrogen atom is functionalized with a benzoyl group. This arrangement activates the lactam carbonyl group, rendering it a versatile electrophile and a valuable intermediate for a variety of chemical transformations. Its structural rigidity and synthetic accessibility make it a key building block in the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. This guide provides a detailed examination of its core physical properties, reactivity, and practical handling considerations for laboratory professionals.

Section 1: Core Identification and Physicochemical Properties

Precise identification and understanding the physical constants of a chemical are foundational to its effective use in research and development. These parameters dictate the conditions required for storage, handling, and reaction setup.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 2399-66-8 .[1]

Physical Constants Table

The key physical and chemical properties of this compound are summarized below. These values are critical for experimental design, influencing everything from solvent choice to purification methods.

| Property | Value | Source(s) |

| CAS Number | 2399-66-8 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 85 °C | [1] |

| Boiling Point | 346 °C at 760 mmHg | [1] |

| Density | 1.234 g/cm³ | [1] |

| Flash Point | 161.1 °C | [1] |

| Vapor Pressure | 5.91 x 10⁻⁵ mmHg at 25 °C | [1] |

| Appearance | Typically a solid at room temperature | Inferred from melting point |

| Solubility | While specific quantitative data is not widely published, related N-acyl lactams exhibit good solubility in polar organic solvents like dichloromethane, THF, and ethyl acetate. Miscibility with water is expected to be limited due to the hydrophobic benzoyl group. | Inferred from chemical structure |

Section 2: Synthesis and Reactivity Insights

The chemical behavior of this compound is dominated by the N-acyl lactam functional group. The electron-withdrawing benzoyl group significantly polarizes the amide bond and increases the electrophilicity of the endocyclic lactam carbonyl. This activation makes the lactam susceptible to nucleophilic attack, a property not readily observed in simple, unactivated lactams.

Causality in Reactivity: The N-Acyl Lactam as a Superior Acylating Agent

The core principle behind the utility of this compound is its function as an "activated amide." In a standard amide or lactam, the nitrogen lone pair delocalizes into the carbonyl, creating a stable, resonance-stabilized system that is a poor electrophile. However, in this molecule, the nitrogen lone pair is delocalized across two carbonyl groups (the lactam and the benzoyl). This cross-conjugation reduces the resonance stabilization of the lactam carbonyl, making it more "ketone-like" and thus more reactive towards nucleophiles. The pyrrolidinone ring acts as an effective leaving group upon ring-opening, facilitating acyl transfer reactions.

This heightened reactivity allows this compound to participate in reactions such as transamidation, where it serves as a stable, crystalline acyl donor to react with primary or secondary amines, forming new amide bonds under relatively mild conditions.

Section 3: Experimental Workflow: Metal-Free Transamidation Protocol

The following protocol describes a representative application of this compound in a metal-free transamidation reaction. This type of transformation is highly valued in drug development for its ability to forge critical amide bonds without the risk of heavy metal contamination.

Objective

To synthesize a new amide by reacting this compound with a primary amine, demonstrating the acyl-transfer capability of the N-acyl lactam.

Step-by-Step Methodology

-

Reagent Preparation (The "Why"): To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq). The inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring the integrity of the reagents.

-

Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), to dissolve the starting material. The choice of an aprotic solvent is key, as protic solvents (like alcohols) could act as competing nucleophiles.

-

Nucleophile Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) to the solution. A slight excess of the amine ensures the complete consumption of the limiting reagent, this compound.

-

Initiation/Catalysis (Optional but Recommended): While some reactions proceed thermally, the addition of a non-nucleophilic base or catalyst can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity, or by activating the lactam.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This is a self-validating step; the disappearance of the starting material spot and the appearance of a new product spot on the TLC plate confirms the reaction is proceeding as expected.

-

Work-up and Purification: Once the reaction is complete, the mixture is quenched (e.g., with a dilute aqueous acid to neutralize any remaining base/amine) and extracted with an organic solvent. The combined organic layers are dried over a drying agent like sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to isolate the desired amide product.

Workflow Visualization

The following diagram illustrates the logical flow of the transamidation experiment.

Caption: Logical workflow for the synthesis of an amide via transamidation.

Section 4: Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should always be consulted before use. However, based on the known hazards of structurally related compounds like 2-pyrrolidinone and other N-acyl compounds, the following general precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and moisture.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which could induce uncontrolled decomposition or reactions.

Conclusion

This compound (CAS: 2399-66-8) is a synthetically valuable N-acyl lactam. Its utility stems from the electronic activation of the lactam carbonyl by the N-benzoyl group, which transforms it into an efficient acylating agent for constructing amide bonds. A thorough understanding of its physical properties, principles of reactivity, and appropriate handling procedures, as detailed in this guide, is essential for its successful and safe application in the research and development of new chemical entities.

References

Sources

An In-depth Technical Guide to Phenyl(pyrrolidin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyrrolidin-1-yl)methanone, a simple amide incorporating a phenyl ketone and a pyrrolidine ring, represents a core scaffold with significant, yet underexplored, potential in medicinal chemistry. The pyrrolidine moiety is a well-established pharmacophore in a multitude of centrally active agents, prized for its ability to confer favorable pharmacokinetic properties and engage with diverse biological targets. This technical guide provides a comprehensive overview of Phenyl(pyrrolidin-1-yl)methanone, detailing its chemical identity, synthesis via the Schotten-Baumann reaction, and a thorough analytical characterization. While direct pharmacological data on this specific molecule is limited, this document extrapolates its potential therapeutic applications by examining the established biological activities of structurally related compounds, particularly in the realm of central nervous system disorders. This guide serves as a foundational resource for researchers aiming to leverage this versatile chemical entity in novel drug discovery and development programs.

Chemical Identity and Nomenclature

Properly identifying a chemical compound is the cornerstone of scientific research. Phenyl(pyrrolidin-1-yl)methanone is recognized by several names and identifiers across chemical databases and literature.

| Identifier | Value |

| IUPAC Name | Phenyl(pyrrolidin-1-yl)methanone |

| Synonyms | 1-Benzoylpyrrolidine, N-Benzoylpyrrolidine |

| CAS Number | 3389-54-6 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

Synthesis of Phenyl(pyrrolidin-1-yl)methanone

The most common and efficient method for the synthesis of Phenyl(pyrrolidin-1-yl)methanone is the Schotten-Baumann reaction. This robust acylation method is widely used for the formation of amides from amines and acid chlorides under basic conditions.[1][2][3][4][5]

Reaction Principle and Mechanism

The Schotten-Baumann reaction involves the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic carbonyl carbon of the acyl chloride (benzoyl chloride). The reaction is typically carried out in a two-phase system (an organic solvent and an aqueous base), where the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][3]

The mechanism proceeds in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.

-

Proton Transfer: The base (e.g., hydroxide ion) removes a proton from the positively charged nitrogen atom.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the final amide product.

Caption: Generalized workflow of the Schotten-Baumann reaction.

Detailed Experimental Protocol: Schotten-Baumann Synthesis

This protocol provides a step-by-step method for the synthesis of Phenyl(pyrrolidin-1-yl)methanone.

Materials:

-

Pyrrolidine

-

Benzoyl chloride

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath.

-

Addition of Base: Add 10% aqueous sodium hydroxide solution (2.5 equivalents) to the flask and stir vigorously to create a biphasic mixture.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring mixture. The reaction is exothermic, so maintain the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Phenyl(pyrrolidin-1-yl)methanone as a white solid.

Analytical Characterization

A comprehensive analytical profile is essential for the unambiguous identification and quality control of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Phenyl(pyrrolidin-1-yl)methanone is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | Triplet | 2H | -CH₂-N- (protons α to nitrogen) |

| ~ 3.40 | Triplet | 2H | -CH₂-N- (protons α to nitrogen) |

| ~ 1.90 | Multiplet | 4H | -CH₂-CH₂- (protons β to nitrogen) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C=O (amide carbonyl) |

| ~ 137 | Quaternary aromatic carbon |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 49 | -CH₂-N- |

| ~ 46 | -CH₂-N- |

| ~ 26 | -CH₂-CH₂- |

| ~ 24 | -CH₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Phenyl(pyrrolidin-1-yl)methanone will be dominated by a strong absorption band corresponding to the amide carbonyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3060 | Aromatic C-H stretch | Medium |

| ~ 2970-2870 | Aliphatic C-H stretch | Medium |

| ~ 1640 | C=O stretch (amide) | Strong |

| ~ 1450 | Aromatic C=C stretch | Medium |

| ~ 1280 | C-N stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and aiding in structure elucidation.

-

Expected Molecular Ion (M⁺): m/z = 175.10

-

Key Fragmentation Pattern: A characteristic fragmentation pathway for α-pyrrolidinophenones involves the loss of the pyrrolidine ring (71 Da) to form an alkylphenone cation.[6]

Potential Applications in Drug Discovery and Development

While Phenyl(pyrrolidin-1-yl)methanone itself may not have extensively reported biological activities, its core structure is a key component in numerous pharmacologically active compounds, particularly those targeting the central nervous system.[7][8]

Rationale for CNS Activity

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active drugs. Its presence can enhance binding to specific receptors and transporters, and improve pharmacokinetic properties such as blood-brain barrier penetration.[8] The benzamide moiety is also a common feature in neuroleptic drugs.[9]

Caption: Structural relationships and potential pharmacological activities.

Analogues and Their Biological Activities

-

Pyrovalerone Analogues: Structurally related compounds, such as 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (pyrovalerone) and its analogues, are potent inhibitors of dopamine and norepinephrine transporters.[10] This suggests that Phenyl(pyrrolidin-1-yl)methanone could serve as a scaffold for the development of novel monoamine reuptake inhibitors for the treatment of conditions like ADHD, narcolepsy, and depression.

-

Anticonvulsant Activity: Benzamide derivatives containing a pyrrolidinyl group have been shown to possess anticonvulsant activity, with a proposed mechanism involving the blockage of voltage-gated sodium channels.[11] This highlights the potential for developing Phenyl(pyrrolidin-1-yl)methanone derivatives as novel antiepileptic agents.

-

MAGL Inhibitors: Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neurodegenerative diseases, cancer, and inflammation.[12] The structural similarity suggests that the Phenyl(pyrrolidin-1-yl)methanone scaffold could also be explored for the development of MAGL inhibitors.

Conclusion

Phenyl(pyrrolidin-1-yl)methanone is a readily synthesizable and versatile chemical scaffold with significant potential for drug discovery. Its straightforward synthesis, well-defined analytical profile, and the established pharmacological importance of its constituent moieties make it an attractive starting point for the development of novel therapeutic agents, particularly for central nervous system disorders. This technical guide provides the foundational knowledge necessary for researchers to confidently utilize and further investigate this promising compound in their drug development endeavors.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

MySkinRecipes. phenyl(pyrrolidin-1-yl)methanone. [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

-

PubChem. 1-pyrrolidinyl[4-(1H-pyrrol-1-yl)phenyl]methanone. [Link]

-

MDPI. (1989, December 12). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. [Link]

-

ResearchGate. (A) One-pot synthesis of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone (4).... [Link]

-

Bioorganic & medicinal chemistry letters. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. [Link]

-

PMC. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. [Link]

-

Journal of medicinal chemistry. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. [Link]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. [Link]

-

MDPI. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

-

PubChem. Phenyl-(4-pyrrolidin-1-ylphenyl)methanone. [Link]

-

PMC. (2019, January 30). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

-

ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

-

PubChem. 1-Benzoylpyrrolidine. [Link]

-

National Institute of Standards and Technology. Pyrrolidine. [Link]

-

ResearchGate. FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b. [Link]

-

ResearchGate. (PDF) Synthesis of Poly‐Functionalized Indolizines via [5+1] Annulative Access to Pyridines. [Link]

-

ResearchGate. (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

British journal of pharmacology. (1992). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. [Link]

-

Il Farmaco; edizione scientifica. (1976). [Heterocyclic systems. V. Synthesis and CNS activity of derivatives of 6H-pyrrolo (1,2-a) (1,4)-benzodiazepine]. [Link]

-

Spectral data of compound 5a-5m, 6a-6e. [Link]

-

PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. [Link]

-

ResearchGate. The FTIR spectra of N, N, N, N'-Tetra(benzoyl) ethylene diamine tetraacetic acid dihydrazide. [Link]

-

ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. testbook.com [testbook.com]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. researchgate.net [researchgate.net]

- 7. phenyl(pyrrolidin-1-yl)methanone [myskinrecipes.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of 1-Benzoylpyrrolidin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-benzoylpyrrolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological pathways implicated in various pathologies. This technical guide provides an in-depth exploration of the therapeutic potential of this compound derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical attributes of this scaffold, explore its diverse applications in neurodegenerative diseases, pain management, epilepsy, and oncology, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these promising compounds. This guide aims to be a comprehensive resource, bridging the gap between foundational research and clinical application by offering not only a summary of the current state of the field but also the practical tools necessary for advancing the discovery of novel therapeutics based on this versatile chemical entity.

Introduction: The this compound Scaffold - A Privileged Platform for Drug Design

The pyrrolidin-2-one ring system is a five-membered lactam that serves as a cornerstone in the architecture of numerous biologically active molecules.[1] Its unique conformational flexibility and ability to participate in various non-covalent interactions make it an attractive starting point for the design of novel therapeutics. The introduction of a benzoyl group at the 1-position further enhances its drug-like properties by providing a synthetically tractable handle for chemical modification and introducing a key pharmacophoric element. This N-benzoyl substitution allows for the exploration of a vast chemical space, enabling the fine-tuning of physicochemical properties and biological activity.

The inherent structural features of the this compound core, including its hydrogen bond acceptors and the potential for stereoisomerism, contribute to its ability to interact with a diverse array of biological targets with high affinity and specificity. This guide will explore the burgeoning therapeutic applications of this scaffold, highlighting key examples of its successful deployment in the development of novel drug candidates.

Therapeutic Applications: A Multi-faceted Approach to Disease Modification

The versatility of the this compound scaffold has led to its investigation in a wide range of therapeutic areas. Here, we will explore its most promising applications, detailing the underlying mechanisms of action and presenting key preclinical data.

Neurodegenerative Disorders: Combating Alzheimer's Disease

A significant area of investigation for this compound derivatives is in the treatment of Alzheimer's disease (AD), a neurodegenerative disorder characterized by cognitive decline and memory loss. A primary therapeutic strategy in AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] By inhibiting AChE, the levels of acetylcholine in the synaptic cleft are increased, enhancing cholinergic neurotransmission and leading to symptomatic improvement.

Certain N-benzylated pyrrolidin-2-one derivatives have been designed as potential anti-Alzheimer's agents, drawing structural inspiration from the approved AChE inhibitor, donepezil. These compounds have demonstrated promising in-vitro and in-vivo activity, suggesting their potential as next-generation therapies for AD.

The primary mechanism by which these derivatives exert their anti-Alzheimer's effects is through the inhibition of acetylcholinesterase. This leads to an increase in the concentration and duration of action of acetylcholine in the brain, which is crucial for memory and learning.[3][4]

Caption: MAGL Inhibition Pathway by this compound Derivatives.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The pyrrolidine-2,5-dione scaffold, a close structural relative of pyrrolidin-2-one, has shown significant promise in the development of novel anticonvulsant agents. [1]Some this compound derivatives have also been investigated for their potential to suppress seizures, with promising results in preclinical models such as the maximal electroshock (MES) and 6 Hz seizure tests. [1]

Anticancer Potential

The pyrrolidine scaffold is a recurring motif in a number of anticancer agents. [1]Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. While the exact mechanisms are still under investigation, these compounds represent a promising avenue for the development of novel chemotherapeutics.

Data Presentation: Comparative Analysis of Biological Activity

To provide a clear overview of the potential of this compound derivatives, the following table summarizes the biological activity of representative compounds from the literature.

| Compound ID | Therapeutic Target | Assay | Activity (IC50/ED50) | Reference |

| 10b | Acetylcholinesterase | In-vivo (Anti-Alzheimer's) | "Excellent anti-Alzheimer's profile" | [5] |

| 22 | Monoacylglycerol Lipase | hMAGL Inhibition | 8.6 nM | |

| 23 | Monoacylglycerol Lipase | hMAGL Inhibition | 8.0 nM | |

| 25 | Monoacylglycerol Lipase | hMAGL Inhibition | 9.4 nM | |

| 62b | Anticonvulsant | MES Test | 62.14 mg/kg | [1] |

| 62b | Anticonvulsant | 6 Hz Test | 75.59 mg/kg | [1] |

| 37e | Anticancer | MCF-7 Cell Viability | 17 µM | [1] |

| 37e | Anticancer | HeLa Cell Viability | 19 µM | [1] |

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for the key biological assays used to evaluate their therapeutic potential.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and straightforward approach involves the acylation of pyrrolidin-2-one with a substituted benzoyl chloride. [6]The following is a general protocol that can be adapted for the synthesis of a variety of derivatives.

Caption: General Synthetic Workflow for this compound Derivatives.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of pyrrolidin-2-one (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the desired substituted benzoyl chloride (1.1 eq) in the same solvent dropwise over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure this compound derivative.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as nuclear magnetic resonance (¹H NMR, ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Evaluation Protocols

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase. [7][8][9] Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve acetylcholinesterase (from electric eel or human recombinant) in the phosphate buffer to a final concentration of 0.1 U/mL.

-

Prepare a 10 mM solution of DTNB in the phosphate buffer.

-

Prepare a 75 mM solution of acetylthiocholine iodide (ATChI) in the phosphate buffer.

-

Prepare stock solutions of the test compounds and a reference inhibitor (e.g., donepezil) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

-

Add 20 µL of the acetylcholinesterase solution to each well and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATChI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software.

-

This assay is used to screen for inhibitors of human MAGL. [10][11] Principle: MAGL hydrolyzes a substrate, such as 4-nitrophenyl acetate, to produce a colored product, 4-nitrophenol, which can be measured by its absorbance at 405-415 nm. The rate of color formation is proportional to MAGL activity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10X MAGL Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2, containing 10 mM EDTA). Dilute to 1X with ultrapure water before use.

-

Prepare a stock solution of human recombinant MAGL in the 1X Assay Buffer.

-

Prepare a stock solution of the MAGL substrate (e.g., 4-nitrophenyl acetate) in a suitable solvent (e.g., ethanol).

-

Prepare stock solutions of the test compounds and a reference inhibitor (e.g., JZL184) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 170 µL of 1X Assay Buffer.

-

Add 10 µL of the test compound solution at various concentrations.

-

Add 10 µL of the diluted MAGL enzyme solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of the MAGL substrate solution to each well.

-

Immediately measure the absorbance at 405-415 nm at regular intervals for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

These in-vivo models are used to evaluate the anticonvulsant potential of test compounds. [12][13][14][15][16] Maximal Electroshock (MES) Test:

-

Animal Preparation: Use adult male mice or rats. Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

-

Seizure Induction: Apply a high-frequency electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds, 50-150 mA) through corneal or ear clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

6 Hz Seizure Test:

-

Animal Preparation: Use adult male mice. Administer the test compound or vehicle as in the MES test.

-

Seizure Induction: Apply a low-frequency, long-duration electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration, 22-44 mA) through corneal electrodes. [12][13]3. Observation: Observe the animal for seizure activity, which is characterized by a stun, forelimb clonus, and twitching of the vibrissae. [12]4. Endpoint: Protection is defined as the absence of the characteristic seizure behavior.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [5][17][18][19] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [19]The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a versatile and privileged structure in the pursuit of novel therapeutics. The derivatives discussed in this guide highlight the broad therapeutic potential of this chemical class, with promising activities in the complex and challenging fields of neurodegenerative diseases, pain management, epilepsy, and oncology. The synthetic accessibility and the potential for extensive chemical modification of this scaffold provide a fertile ground for further optimization and the development of next-generation drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

Future research should focus on elucidating the precise molecular mechanisms of action of these derivatives, particularly in the context of their anticancer and anticonvulsant activities. Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, will be instrumental in designing more potent and selective compounds. Furthermore, a thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be crucial for their successful translation from preclinical models to clinical trials.

References

-

Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ResearchGate. [Link]

-

Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Experimental protocol of nociception induced by formalin test in mice... ResearchGate. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

-

MTT Cell Assay Protocol. T. Horton. [Link]

-

Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PMC. [Link]

-

Mechanism of action of cholinesterase inhibitors donepezil, rivastigmine, galantamine, and NMDA receptor antagonist memantine. ResearchGate. [Link]

-

Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Enhancement of the endocannabinoid system through monoacylglycerol lipase inhibition relieves migraine-associated pain in mice. PMC. [Link]

-

Drug treatments for Alzheimer's disease. Alzheimer's Society. [Link]

-

What are Cholinesterase inhibitors and how do they work? Patsnap Synapse. [Link]

-

Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. PMC. [Link]

-

6 Hz Electrical Stimulation Test (mouse, rat). PANAChE Database. [Link]

-

MAGL regulates synovial macrophage polarization vis inhibition of mitophagy in osteoarthritic pain. PMC. [Link]

-

Cholinesterase inhibitors: Types, how they work, and side effects. Medical News Today. [Link]

-

Formalin Murine Model of Pain. PMC. [Link]

-

Formalin-Induced Pain Model. Melior Discovery. [Link]

-

Formalin-Induced Nociceptive Pain Model. Charles River Laboratories. [Link]

-

Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]

-

Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]

-

Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. [Link]

-

Inhibition of AChE activity of donepezil and the synthesized anticholinesterase compounds. ResearchGate. [Link]

-

2-phenyl-1-pyrroline. Organic Syntheses. [Link]

-

Synthesis of (2S)-1-benzoylpyrrolidin-2-al. PrepChem.com. [Link]

-

Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples. PMC. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PMC. [Link]

-

(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate. [Link]

-

Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species. PubMed. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

-

Assay of Monoacylglycerol Lipase Activity. Semantic Scholar. [Link]

-

Assay of Monoacylglycerol Lipase Activity. Springer Nature Experiments. [Link]

-

Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]

-

Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. YouTube. [Link]

Sources

- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 2. alzheimers.org.uk [alzheimers.org.uk]

- 3. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]

- 16. youtube.com [youtube.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

1-Benzoylpyrrolidin-2-one: A Hypothesis-Driven Guide to Elucidating its Mechanism of Action in Biological Systems

An In-depth Technical Guide

Introduction

The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] From the cognitive-enhancing effects of the racetam drug family to novel anticonvulsants, the versatility of this five-membered lactam is well-established.[5][6] 1-Benzoylpyrrolidin-2-one, an N-acylated derivative, represents a structurally intriguing molecule at the intersection of several classes of neuroactive agents. While direct, in-depth studies on its specific biological mechanism of action are not prevalent in current literature, its structural analogy to well-characterized compounds, particularly the AMPA receptor-modulating nootropic Aniracetam, provides a strong foundation for a hypothesis-driven investigation.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to propose a primary, testable hypothesis for the mechanism of action of this compound. We will synthesize insights from related N-acyl pyrrolidinone compounds and provide detailed, field-proven experimental workflows to rigorously test this hypothesis. The objective is not only to postulate a mechanism but to provide a clear, actionable roadmap for its validation, from initial target binding to in vivo functional outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |

| Molecular Weight | 189.21 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted |

| LogP (Octanol/Water) | ~1.5 - 2.0 | Predicted (ACD/Labs, ChemDraw) |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Predicted |

Note: LogP value suggests moderate lipophilicity, indicating potential for blood-brain barrier penetration, a critical feature for centrally-acting agents.

Part 1: The Primary Hypothesis — A Positive Allosteric Modulator of AMPA Receptors

The core of this compound is the 2-pyrrolidinone structure, the defining feature of racetam nootropics.[5] Furthermore, its N-benzoyl group is structurally analogous to the N-anisoyl group of Aniracetam, a known positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This structural parallel is the foundation of our primary hypothesis.

Hypothesis: this compound acts as a positive allosteric modulator of AMPA-type glutamate receptors. By binding to a site distinct from the glutamate binding pocket, it potentiates ion flux in response to agonist binding, thereby enhancing excitatory synaptic transmission.

This mechanism is attractive because it can account for a range of potential downstream effects, including enhanced synaptic plasticity (LTP), increased neurotransmitter release, and improved cognitive function, all hallmarks of related compounds.

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism at the synaptic level. The compound is hypothesized to bind to the AMPA receptor, stabilizing the open confirmation of the channel and leading to enhanced influx of Na⁺ and Ca²⁺ ions upon glutamate binding.

Caption: Hypothesized signaling cascade for this compound as an AMPAR PAM.

Part 2: Experimental Validation Workflows

To rigorously test this hypothesis, a multi-stage experimental approach is required. The following workflows provide self-validating systems, progressing from initial target engagement to functional cellular and in vivo outcomes.

Workflow 1: Target Engagement and Primary Validation

The first step is to confirm direct interaction with the AMPA receptor and characterize its functional consequence on receptor activity.

Caption: Experimental workflow for primary validation of AMPA receptor modulation.

Protocol 2.1: Radioligand Binding Assay

Objective: To determine if this compound can displace a known ligand from the AMPA receptor, indicating direct or allosteric interaction.

-

Preparation:

-

Prepare synaptic membrane fractions from rat cortical tissue.

-

Resuspend membranes in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of radioligand (e.g., 5 nM [³H]AMPA).

-

Add increasing concentrations of this compound (e.g., 1 nM to 100 µM).

-

Controls:

-

Total Binding: Radioligand + buffer only.

-

Non-specific Binding (NSB): Radioligand + a high concentration of a known competitive antagonist (e.g., 1 mM CNQX).

-

-

-

Incubation & Termination:

-

Add the membrane preparation to each well.

-

Incubate at a defined temperature (e.g., 4°C) for a set time (e.g., 60 minutes).

-

Rapidly terminate the reaction by vacuum filtration through GF/B filters, followed by washing with ice-cold buffer.

-

-

Quantification & Analysis:

-

Measure radioactivity on the filters using liquid scintillation counting.

-

Calculate specific binding (Total - NSB).

-

Plot the percentage of specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC₅₀ or Ki value.

-

Causality Check: A finite Ki value demonstrates that the compound interacts with the receptor complex. However, it does not distinguish between competitive and allosteric mechanisms. This leads to the next, more definitive experiment.

Protocol 2.2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of the compound on AMPA receptor-mediated ion channel function.

-

Cell Preparation:

-

Use primary cortical neurons or HEK293 cells stably expressing specific AMPA receptor subunits (e.g., GluA1/2).

-

Culture cells on coverslips suitable for microscopy.

-

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external recording solution.

-

Establish a whole-cell patch-clamp configuration on a target cell. Clamp the cell at a negative holding potential (e.g., -70 mV).

-

-

Experimental Protocol:

-

Establish a baseline response by briefly applying a low concentration of glutamate or AMPA (e.g., an EC₁₀ concentration) using a rapid perfusion system.

-

Wash out the agonist.

-

Pre-apply this compound for 1-2 minutes.

-

During the compound application, re-apply the same concentration of agonist.

-

Control: Perform a vehicle control to ensure the solvent (e.g., 0.1% DMSO) has no effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of this compound.

-

Calculate the fold-potentiation (Amplitude with compound / Amplitude without compound).

-

Construct a dose-response curve to determine the EC₅₀ for potentiation.

-

Trustworthiness: This protocol provides a direct functional readout of receptor activity. A significant, dose-dependent increase in the agonist-evoked current is strong evidence for positive allosteric modulation.

Part 3: Alternative Mechanisms & Broader Screening

While the AMPAR hypothesis is the most probable, a comprehensive investigation should consider other potential targets within the broader class of pyrrolidinone derivatives.

-

Prolyl Oligopeptidase (POP) Inhibition: Some N-acyl-prolyl-pyrrolidines are known inhibitors of POP, an enzyme implicated in neurodegenerative diseases.[7] An enzymatic assay using a fluorogenic POP substrate could quickly screen for this activity.

-

Anticonvulsant Activity: The pyrrolidinone scaffold is present in compounds tested for anticonvulsant properties, often in pentylenetetrazole (PTZ) seizure models.[6][8] This suggests potential interactions with GABAergic systems or voltage-gated ion channels.

-

Autotaxin (ATX) Inhibition: Novel 2-pyrrolidinone derivatives have been synthesized as inhibitors of ATX, an enzyme involved in inflammatory conditions.[9]

A broad-based screening approach, such as a commercially available panel screen (e.g., Eurofins SafetyScreen), could efficiently test for off-target activities at dozens of common CNS receptors, ion channels, and transporters.

Conclusion

This compound stands as a promising but under-characterized molecule. The evidence-based hypothesis presented in this guide—that it functions as a positive allosteric modulator of AMPA receptors—is grounded in robust structure-activity relationships from the well-documented racetam class of nootropics. The proposed experimental workflows provide a clear, logical, and technically sound path to validating this primary mechanism. By progressing from direct target binding assays to functional electrophysiology, researchers can build a compelling, data-driven narrative of the compound's biological action. Successful validation would position this compound as a valuable tool for studying synaptic plasticity and a potential lead compound for the development of novel cognitive enhancers.

References

-

D'Amico, M., Di Braccio, M., Roma, G., Marabini, S., & Tafi, A. (1991). A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II. PubMed. Available at: [Link]

-

Gelen, V., Gökpınar, E., Er, M., & Koca, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Wallén, E. A., Christiaans, J. A., Saarinen, T. J., Jarho, E. M., Forsberg, M. M., Venäläinen, J. I., Männistö, P. T., & Gynther, J. (2003). Conformationally rigid N-acyl-5-alkyl-L-prolyl-pyrrolidines as prolyl oligopeptidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Li Petri, G., Pourceau, L., Gefflaut, T., & Coutrot, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Iwanami, S., Takashima, M., Hirata, Y., Hasegawa, O., & Usuda, S. (1981). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

Gerokonstantis, D. T., Kourounakis, A. P., Eleftheriou, P., Kaffe, E., Aidinis, V., & Minakakis, P. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Li Petri, G., Pourceau, L., Gefflaut, T., & Coutrot, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Van der Veken, P., Broeckx, R., Kenda, B., & Haemers, A. (1993). Synthesis and neuroleptic activity of a series of 1-[1-(benzo-1,4-dioxan-2-ylmethyl)-4-piperidinyl]benzimidazolone derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Ghelardini, C., Malmberg-Aiello, P., Gualtieri, F., Graziani, D., Bartolini, A., & Giotti, A. (1994). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco. Available at: [Link]

-

Kamiński, K., Obniska, J., & Wiklik, B. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Hussain, S. A. (2022). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.uran.ua [journals.uran.ua]

- 6. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformationally rigid N-acyl-5-alkyl-L-prolyl-pyrrolidines as prolyl oligopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new class of pyrrolidin-2-ones: synthesis and pharmacological study. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of substituted pyrrolidin-2-ones

An In-Depth Technical Guide to the Synthesis of Substituted Pyrrolidin-2-ones

Authored by a Senior Application Scientist

The pyrrolidin-2-one, or γ-lactam, is a privileged five-membered heterocyclic scaffold that forms the core of a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its significance spans from nootropic agents like Piracetam, designed to enhance cognitive function, to complex natural products with potent antimicrobial or antimalarial activities.[1][3][4] The structural rigidity and hydrogen bonding capabilities of the lactam ring make it an ideal pharmacophore for engaging with biological targets. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse pyrrolidin-2-ones is a central focus in medicinal chemistry and drug development.[5][6]

This guide provides a comprehensive overview of the principal synthetic strategies for constructing substituted pyrrolidin-2-ones. We will move beyond a simple catalog of reactions to explore the underlying mechanistic principles, the rationale behind methodological choices, and the practical applications of each approach, offering field-proven insights for researchers and drug development professionals.

Foundational Strategies: Intramolecular Cyclization

The most classical and direct approach to the pyrrolidin-2-one core is the intramolecular cyclization of linear γ-amino acid precursors. This strategy leverages the inherent reactivity of a terminal amine and a carboxylic acid derivative to forge the defining amide bond of the γ-lactam ring.

Thermal Cyclization of γ-Amino Acids